molecular formula C19H20N2O2 B14539328 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- CAS No. 61939-34-2

1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl-

Cat. No.: B14539328
CAS No.: 61939-34-2
M. Wt: 308.4 g/mol
InChI Key: WZZLAUVWRZSOAX-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- is a derivative of indole, a heterocyclic organic compound. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide group at the 2-position and the ethoxyphenylmethyl and methyl groups at the 3- and 1-positions, respectively, imparts unique properties to this compound.

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequent N-alkylation with appropriate alkyl halides can introduce the desired substituents at the nitrogen atom .

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This interaction can disrupt the normal function of the target enzyme or protein, thereby exerting its biological effects .

Comparison with Similar Compounds

1H-Indole-2-carboxamide, 3-(ethoxyphenylmethyl)-1-methyl- can be compared with other indole derivatives such as:

    1H-Indole-2-carboxamide, 3-(methoxyphenylmethyl)-1-methyl-: Similar structure but with a methoxy group instead of an ethoxy group.

    1H-Indole-2-carboxamide, 3-(fluorophenylmethyl)-1-methyl-: Contains a fluorine atom in place of the ethoxy group.

    1H-Indole-2-carboxamide, 3-(chlorophenylmethyl)-1-methyl-: Contains a chlorine atom instead of the ethoxy group.

These similar compounds share the indole scaffold but differ in their substituents, which can lead to variations in their biological activities and properties.

Properties

CAS No.

61939-34-2

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-[ethoxy(phenyl)methyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-3-23-18(13-9-5-4-6-10-13)16-14-11-7-8-12-15(14)21(2)17(16)19(20)22/h4-12,18H,3H2,1-2H3,(H2,20,22)

InChI Key

WZZLAUVWRZSOAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=C(N(C3=CC=CC=C32)C)C(=O)N

Origin of Product

United States

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